N-(4-Chlorophenyl)-N-hydroxyformamide
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Overview
Description
N-(4-Chlorophenyl)-N-hydroxyformamide is an organic compound that features a formamide group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)-N-hydroxyformamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid.
Reduction: The compound can be reduced to form N-(4-chlorophenyl)amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: N-(4-chlorophenyl)amine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Chlorophenyl)-N-hydroxyformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-hydroxyacetamide
- N-(4-Chlorophenyl)-N-hydroxybenzamide
- N-(4-Chlorophenyl)-N-hydroxythioformamide
Uniqueness
N-(4-Chlorophenyl)-N-hydroxyformamide is unique due to its specific structural features, such as the formamide group and the 4-chlorophenyl ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
57470-04-9 |
---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyformamide |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H |
InChI Key |
JWLJEQLSCAMXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)Cl |
Origin of Product |
United States |
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